

An In-depth Technical Guide to 2-Aminoimidazole Hemisulfate

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Compound of Interest

Compound Name: 2-Aminoimidazole hemisulfate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-aminoimidazole hemisulfate**, a salt of the versatile heterocyclic compound 2-aminoimidazole. This document details its fundamental chemical and physical properties, provides insights into its synthesis and purification, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the significant role of the 2-aminoimidazole scaffold in drug discovery, with a particular focus on its interactions with key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's context and application.

Chemical and Physical Properties

2-Aminoimidazole hemisulfate is the sulfate salt of 2-aminoimidazole, a five-membered heterocyclic organic compound. The hemisulfate designation indicates a 2:1 molar ratio of the 2-aminoimidazole base to sulfuric acid.

Property	Value
Molecular Formula	C ₆ H ₁₂ N ₆ O ₄ S
Molecular Weight	264.26 g/mol
CAS Number	1450-93-7
Appearance	Off-white to brownish crystalline powder or crystals
Melting Point	270-273 °C (decomposes)
Solubility	Soluble in water; insoluble in common organic solvents like alcohols and ethers.[1]
pKa (of 2-aminoimidazolium ion)	~8.0 - 9.0 (estimated based on related compounds)

Synthesis and Purification

The 2-aminoimidazole core can be synthesized through various methods, with the condensation of an α -haloketone with a guanidine derivative being a classical and widely used approach.[2] Modern, "green" chemistry methodologies, such as the use of deep eutectic solvents (DES) and microwave-assisted synthesis, offer improved efficiency and reduced environmental impact.[3]

Experimental Protocol: Greener Synthesis of a 2-Aminoimidazole Derivative in a Deep Eutectic Solvent

This protocol describes a high-yield, one-pot synthesis of a substituted 2-aminoimidazole using a choline chloride-urea deep eutectic solvent.[3][4]

Materials:

- α -chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)
- Guanidine carbonate
- Potassium hydroxide (KOH)

- Triethylamine (Et_3N)
- Choline chloride (ChCl)
- Urea
- Deionized water
- Ethyl acetate

Procedure:

- Preparation of the Deep Eutectic Solvent (DES):
 - Mix choline chloride and urea in a 1:2 molar ratio.
 - Gently heat the mixture to 80 °C while stirring until a clear, homogeneous liquid is formed.
[\[3\]](#)
- In situ Guanidine Base Generation:
 - To 2 g of the prepared ChCl :Urea DES, add guanidine carbonate (1.3 mmol) and KOH (1.3 mmol).
 - Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.[\[4\]](#)
- Reaction:
 - To the mixture, add the α -chloroketone (1.0 mmol) and triethylamine (1.3 mmol).
 - Continue stirring at 80 °C for 4 hours.
 - Monitor the reaction progress by GC-MS until the α -chloroketone is consumed.[\[4\]](#)
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.

- Add 5 mL of deionized water. For many triaryl-substituted 2-aminoimidazoles, the product will precipitate and can be isolated by filtration.[2]
- If the product does not precipitate, extract the aqueous suspension with ethyl acetate (3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoimidazole derivative.[5]

Experimental Protocol: Preparation of 2-Aminoimidazole Free Base from its Sulfate Salt

The free base of 2-aminoimidazole can be liberated from its commercially available sulfate salt. [6]

Materials:

- **2-Aminoimidazole hemisulfate**
- Sodium hydroxide (NaOH)
- Water
- Ethanol

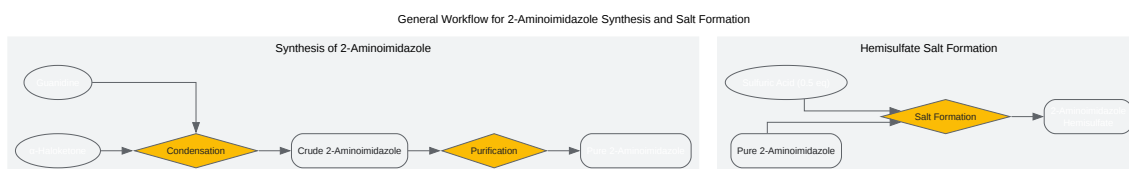
Procedure:

- Dissolve **2-aminoimidazole hemisulfate** (15 mmol) in water (10 mL).
- Add a solution of NaOH (15 mmol) in water (3 mL).
- Remove the solvent under vacuum.

- Wash the evaporation residue with ethanol (50 mL).
- Sonicate the residue in ethanol (50 mL) for 10 minutes to ensure complete extraction of the free base from the inorganic salt matrix.
- Filter the light brown solution and wash the inorganic precipitate with ethanol (3 x 10 mL).
- The combined ethanolic solution contains the 2-aminoimidazole free base.

Formation of 2-Aminoimidazole Hemisulfate

To form the hemisulfate salt, the free base of 2-aminoimidazole is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount (0.5 equivalents) of sulfuric acid. The salt typically precipitates from the solution and can be collected by filtration and dried.



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A generalized workflow for the synthesis of 2-aminoimidazoles.

Spectroscopic Data

The structural elucidation and characterization of 2-aminoimidazole and its salts are routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to tautomerization, the signals for the imidazole ring protons and carbons can be averaged.[\[7\]](#)

¹ H NMR	Expected Chemical Shift (δ, ppm)	Notes
H4, H5	~6.5 - 7.5	The two CH protons of the imidazole ring often appear as a single peak. [7]
NH, NH ₂	~5.0 - 8.0	Broad singlet, highly variable depending on solvent and concentration. [7]

¹³ C NMR	Expected Chemical Shift (δ, ppm)	Notes
C2 (C-NH ₂)	~145 - 155	Quaternary carbon, influenced by the amino substituent. [7]
C4, C5	~110 - 125	Often show equivalent or very close chemical shifts due to tautomerism. [7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Notes
N-H Stretching	3100 - 3400	Primary amine (NH ₂) and imidazole N-H groups.[7]
C=N Stretching	~1680	Imidazole ring stretching.[8]
N-H Bending	~1600 - 1650	Scissoring vibration of the NH ₂ group.
C-N Stretching	~1350 - 1450	Stretching vibrations within the imidazole ring.[9]
SO ₄ ²⁻ Vibrations	~1100 and ~615	Characteristic of the sulfate anion.

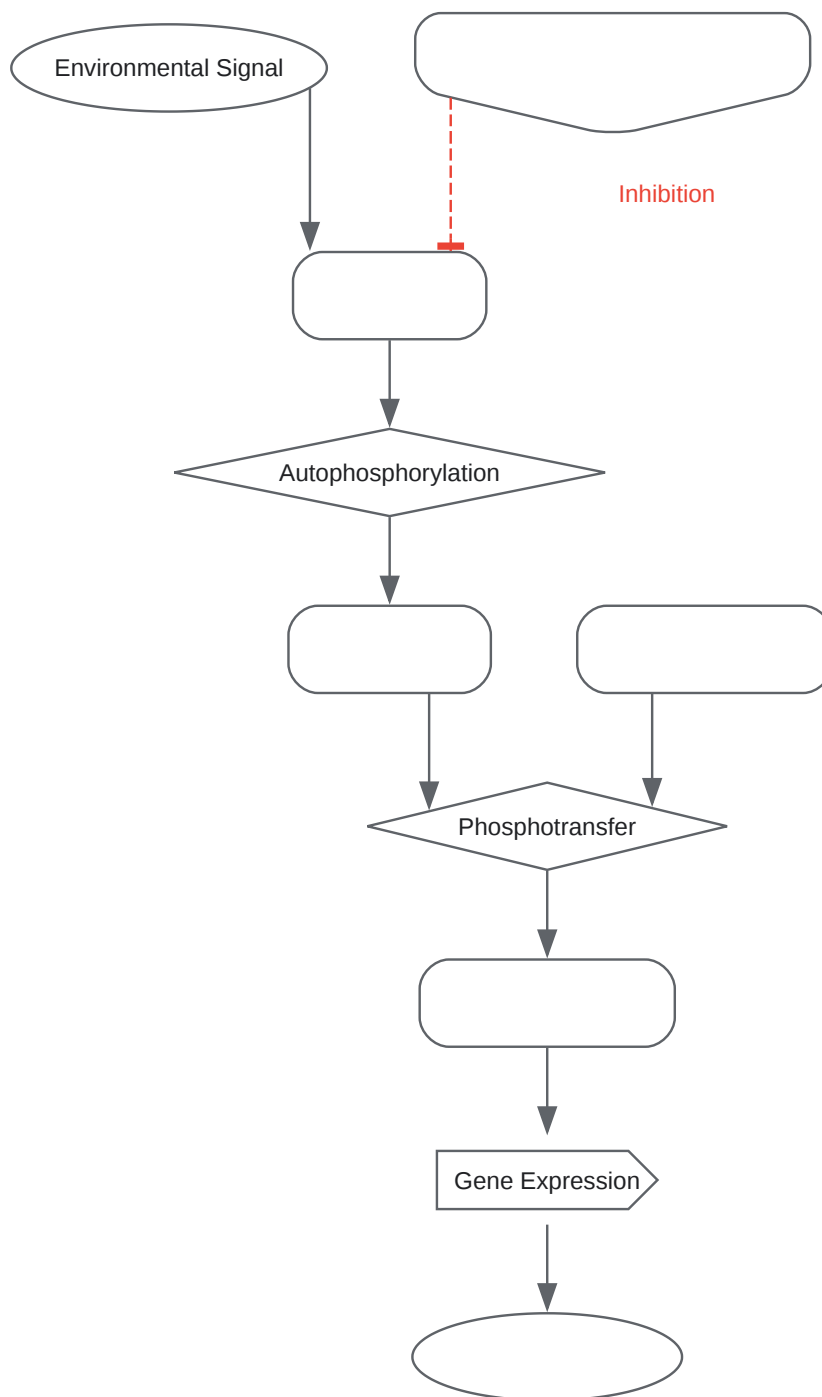
Applications in Drug Development and Signaling Pathways

The 2-aminoimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous marine natural products with potent biological activities, including antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[2]

Inhibition of Bacterial Two-Component Systems

2-Aminoimidazole derivatives are known to disrupt bacterial biofilm formation by inhibiting two-component systems (TCS), which are crucial for bacteria to sense and respond to their environment.[10][11] These systems typically consist of a sensor histidine kinase and a response regulator. By interfering with this signaling, 2-aminoimidazoles can prevent bacteria from adopting a biofilm lifestyle, rendering them more susceptible to conventional antibiotics.

Inhibition of Bacterial Two-Component System by 2-Aminoimidazole

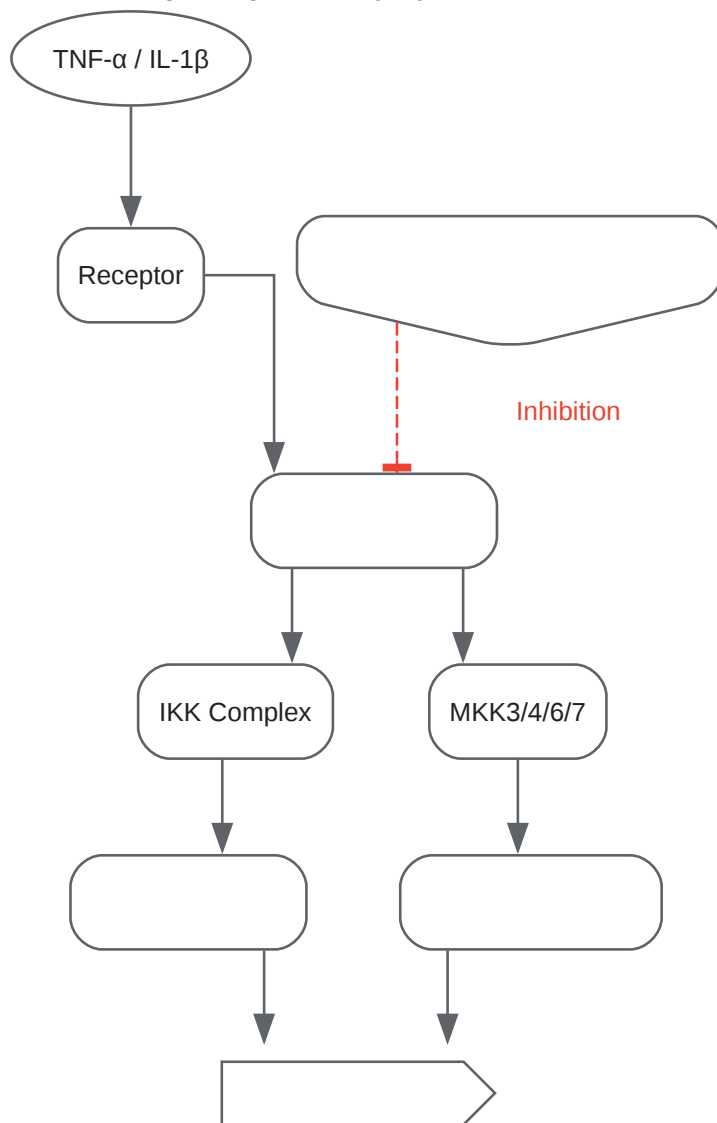
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Mechanism of bacterial two-component system inhibition.

Modulation of the TAK1-Mediated Inflammatory Pathway

Transforming growth factor- β -activated kinase 1 (TAK1) is a key enzyme in the signaling cascades of pro-inflammatory cytokines like TNF- α and IL-1 β .^[12] The activation of TAK1 leads to the downstream activation of NF- κ B and MAP kinases (JNK and p38), resulting in the expression of inflammatory genes.^{[13][14]} Certain 2-aminoimidazole derivatives have been identified as inhibitors of the TAK1 signaling pathway, highlighting their potential as anti-inflammatory agents.^[8]

Inhibition of TAK1 Signaling Pathway by 2-Aminoimidazole Derivatives



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TAK1-mediated inflammatory signaling and its inhibition.

Conclusion

2-Aminoimidazole hemisulfate, and the 2-aminoimidazole scaffold in general, represent a significant area of interest for chemical and pharmaceutical research. The well-established, and

continually improving, synthetic routes provide access to a diverse range of derivatives. The potent and varied biological activities of these compounds, particularly their ability to modulate key signaling pathways involved in bacterial pathogenesis and inflammation, underscore their potential as leads for the development of novel therapeutics. This technical guide serves as a foundational resource for professionals engaged in the exploration and application of this important class of molecules.

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